molecular formula C13H26O B14583700 2-Methyldodecan-4-one CAS No. 61548-99-0

2-Methyldodecan-4-one

Cat. No.: B14583700
CAS No.: 61548-99-0
M. Wt: 198.34 g/mol
InChI Key: KRYYERQBFNLFGB-UHFFFAOYSA-N
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Description

2-Methyldodecan-4-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyldodecan-4-one can be synthesized through several methods. One common approach involves the alkylation of dodecanone with a methylating agent under basic conditions. Another method includes the oxidation of 2-methyldodecan-4-ol using oxidizing agents like chromium trioxide or potassium permanganate.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation of precursor compounds to form the desired ketone.

Chemical Reactions Analysis

Types of Reactions: 2-Methyldodecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives like oximes and hydrazones.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxylamine, hydrazine.

Major Products Formed:

    Oxidation: 2-Methyldodecanoic acid.

    Reduction: 2-Methyldodecan-4-ol.

    Substitution: this compound oxime, this compound hydrazone.

Scientific Research Applications

2-Methyldodecan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Methyldodecan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    2-Methyldodecan-1-ol: An alcohol with similar carbon chain length but different functional group.

    2-Methyldodecane: A hydrocarbon with a similar structure but lacking the carbonyl group.

    4-Dodecanone: A ketone with a similar structure but without the methyl substitution.

Uniqueness: 2-Methyldodecan-4-one is unique due to its specific carbonyl group position and methyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and applications, making it a valuable compound in various fields.

Properties

CAS No.

61548-99-0

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

2-methyldodecan-4-one

InChI

InChI=1S/C13H26O/c1-4-5-6-7-8-9-10-13(14)11-12(2)3/h12H,4-11H2,1-3H3

InChI Key

KRYYERQBFNLFGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CC(C)C

Origin of Product

United States

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